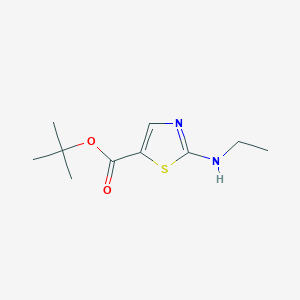

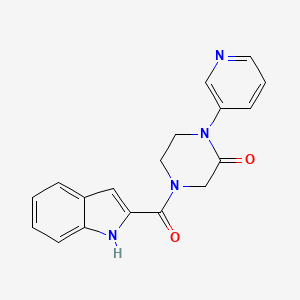

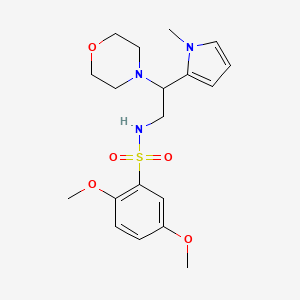

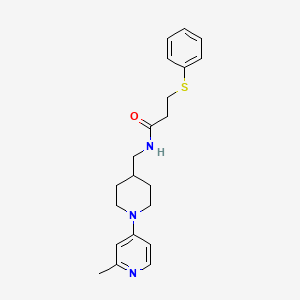

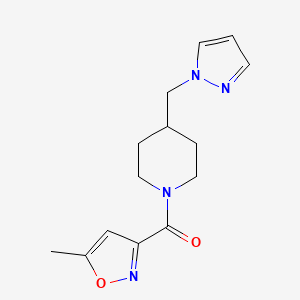

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as INDOPY-1, is a chemical compound that has been studied extensively for its potential application in scientific research. It is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity of Bis-indole Derivatives

A study by Andreani et al. (2008) explored the antitumor activity of compounds formed by two indole systems separated by a heterocycle, such as pyridine or piperazine. These compounds were evaluated for their antitumor activity in the human cell line screen, with pyridine derivatives showing more activity than piperazine derivatives. Further testing, including proteasome inhibition and plasma membrane electron transport inhibition, highlighted the potential of these compounds, particularly those bearing the 5-methoxy-2-indolinone moiety, in antitumor applications Andreani et al., 2008.

Synthesis and Anticancer Activity of Piperazine-2,6-dione Derivatives

Kumar et al. (2013) detailed the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activity. This research indicated that certain derivatives exhibited good anticancer activity against various cancer cell lines, underscoring the relevance of these compounds in developing anticancer therapies Kumar et al., 2013.

G Protein-Biased Dopaminergics with Pyrazolo[1,5-a]pyridine Substructure

Research by Möller et al. (2017) investigated 1,4-disubstituted aromatic piperazines, particularly noting the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage leading to high-affinity dopamine receptor partial agonists. These compounds favored G protein activation over β-arrestin recruitment, suggesting potential for novel therapeutic applications Möller et al., 2017.

Crystal Structure Analysis of Pyridine Derivatives

A study by Venkateshan et al. (2019) focused on the crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of pyridine derivatives. These compounds showed potential as inhibitors of NAMPT, a target for increasing sensitivity to apoptosis in certain cancer cells. This highlights the importance of structural analysis in identifying potential therapeutic agents Venkateshan et al., 2019.

Selective Serotonin 5-HT2 Antagonists

Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles with potential as selective serotonin 5-HT2 antagonists. These compounds showed promising receptor affinity and selectivity, indicating their potential use in treating serotonin-related disorders Andersen et al., 1992.

Eigenschaften

IUPAC Name |

4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOKBMUCJKRLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)

![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)